molecular formula C15H14BrClN2O B4222779 2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide

2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide

Cat. No.: B4222779
M. Wt: 353.64 g/mol
InChI Key: IRTDWMADMZMKRX-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide is a chemical compound with a complex structure that includes a chloro-substituted methoxyphenyl group and an isoindoliniminium moiety

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, in material science, or in other areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with isoindoline under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide is unique due to its isoindoliniminium structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O.BrH/c1-19-14-7-6-11(16)8-13(14)18-9-10-4-2-3-5-12(10)15(18)17;/h2-8,17H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTDWMADMZMKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC3=CC=CC=C3C2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 3
2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 4
2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 5
2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 6
2-(5-chloro-2-methoxyphenyl)-3H-isoindol-1-imine;hydrobromide

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